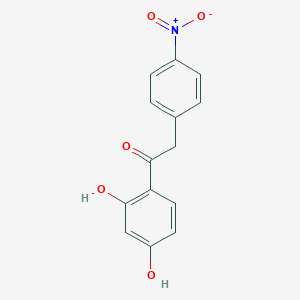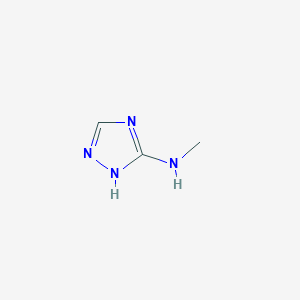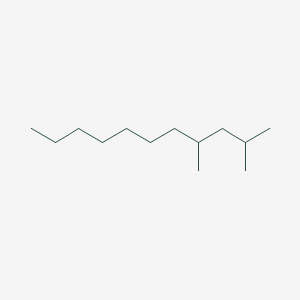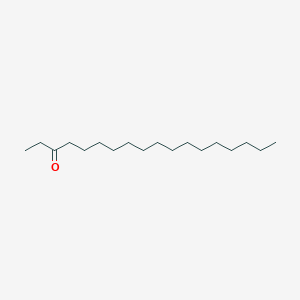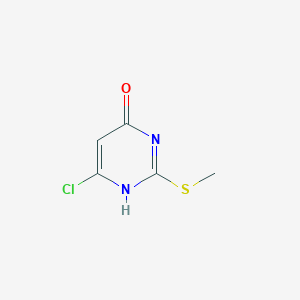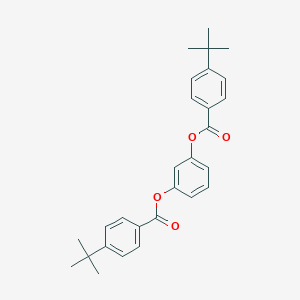
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate), also known as Tinuvin 326, is a UV absorber that is commonly used in the production of plastics, coatings, and adhesives. This compound is known for its ability to protect against UV radiation and prevent the degradation of materials exposed to sunlight.
作用機序
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) works by absorbing UV radiation and converting it into heat. This process prevents the UV radiation from interacting with the material and causing degradation. The compound has a high molar extinction coefficient and is able to absorb a broad range of UV radiation.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) on humans and animals. However, studies have shown that the compound is not easily absorbed through the skin and does not have any significant toxic effects.
実験室実験の利点と制限
The use of 1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) in lab experiments has several advantages. It is a stable and reliable compound that can be easily synthesized and purified. It is also highly effective in preventing the degradation of materials exposed to UV radiation. However, the compound has some limitations, including its limited solubility in water and its potential to interfere with certain analytical techniques.
将来の方向性
There are several future directions for research on 1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate). One area of interest is the development of more efficient and environmentally friendly synthesis methods. Another area of research is the use of the compound in new applications, such as in the production of renewable energy materials. Additionally, there is a need for more research on the potential long-term effects of exposure to the compound on human and animal health.
合成法
The synthesis of 1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) involves the reaction of 1,3-phenylenediamine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography. This method has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) has been extensively studied for its use as a UV absorber in various applications. It has been incorporated into plastics, coatings, and adhesives to prevent the degradation of these materials due to exposure to sunlight. The compound has also been used in the production of sunscreens and other personal care products to protect the skin from UV radiation.
特性
CAS番号 |
17831-67-3 |
|---|---|
製品名 |
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) |
分子式 |
C28H30O4 |
分子量 |
430.5 g/mol |
IUPAC名 |
[3-(4-tert-butylbenzoyl)oxyphenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C28H30O4/c1-27(2,3)21-14-10-19(11-15-21)25(29)31-23-8-7-9-24(18-23)32-26(30)20-12-16-22(17-13-20)28(4,5)6/h7-18H,1-6H3 |
InChIキー |
AFAZGSWKIZVRSR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
その他のCAS番号 |
17831-67-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




